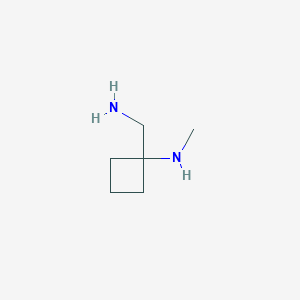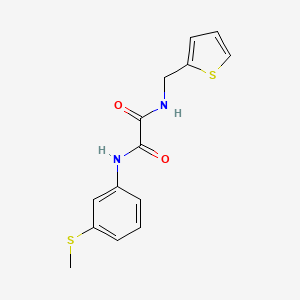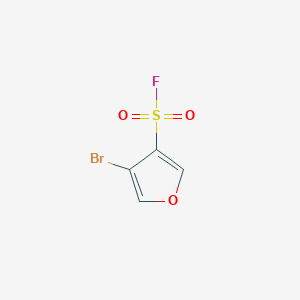
4-Bromofuran-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromofuran-3-sulfonyl fluoride is a chemical compound with the molecular formula C4H2BrFO3S and a molecular weight of 229.03 g/mol It is characterized by the presence of a bromine atom at the 4-position of a furan ring, which is further substituted with a sulfonyl fluoride group at the 3-position
Aplicaciones Científicas De Investigación
4-Bromofuran-3-sulfonyl fluoride has found applications in various fields of scientific research:
Chemical Biology: It is used as an electrophilic warhead in the development of covalent probes for studying protein-ligand interactions.
Medicinal Chemistry: The compound is employed in the design of enzyme inhibitors, particularly those targeting serine proteases.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Sulfonyl fluorides are used in the modification of surfaces and the development of functional materials.
Mecanismo De Acción
Target of Action
4-Bromofuran-3-sulfonyl fluoride is known to act as an electrophilic warhead . It is used by both medicinal chemists and chemical biologists . The primary targets of this compound are context-specific amino acids or proteins .
Mode of Action
The compound interacts with its targets through a process known as sulfur(vi)-fluoride exchange (SuFEx) processes . This interaction involves the formation of a sulfur–fluorine bond . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Biochemical Pathways
It is known that sulfonyl fluorides can engage with nucleophiles, when required, and under suitable reaction conditions . This can lead to new activation methods and potentially affect various biochemical pathways .
Pharmacokinetics
The compound’s resistance to hydrolysis under physiological conditions suggests that it may have good stability and potentially favorable bioavailability.
Result of Action
It is known that sulfonyl fluorides can interact with context-specific amino acids or proteins , which could lead to various molecular and cellular effects depending on the specific targets.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its resistance to hydrolysis under physiological conditions suggests that it may remain stable and effective in biological environments.
Direcciones Futuras
The field of S(VI) fluoride chemistry, which includes “4-Bromofuran-3-sulfonyl fluoride”, has witnessed incredible growth driven by transformational method development and applications . The future of this field looks promising with the potential for further exploration of chemical space through click chemistry .
Análisis Bioquímico
Cellular Effects
This accumulation can affect the structure and function of both the central and peripheral nervous systems .
Molecular Mechanism
Sulfonyl fluorides are known to engage with nucleophiles under suitable reaction conditions, leading to new activation methods . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 4-Bromofuran-3-sulfonyl fluoride in laboratory settings. Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which provides opportunities for synthetic chemists .
Metabolic Pathways
Sulfonyl fluorides are known to be involved in sulfur(vi)-fluoride exchange (SuFEx) processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromofuran-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the conversion of sulfonic acids or their derivatives to sulfonyl fluorides. For instance, sulfonic acid sodium salts can be converted to sulfonyl fluorides using thionyl fluoride in high yields . Another method involves the use of Xtalfluor-E®, a bench-stable solid, which allows for the conversion of both aryl and alkyl sulfonic acids and their salts to sulfonyl fluorides under mild conditions .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfuryl fluoride gas (SO2F2) as an electrophilic hub. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromofuran-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Sulfur (VI) Fluoride Exchange (SuFEx): This reaction involves the exchange of the sulfur-fluorine bond with incoming nucleophiles to yield stable sulfur-oxygen or sulfur-nitrogen linked products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the presence of a suitable solvent to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Bromofuran-3-sulfonyl fluoride include other sulfonyl fluorides, such as:
- 4-Chlorofuran-3-sulfonyl fluoride
- 4-Methylfuran-3-sulfonyl fluoride
- 4-Nitrofuran-3-sulfonyl fluoride
Uniqueness
This compound is unique due to the presence of the bromine atom, which can influence its reactivity and the types of interactions it can participate in. This makes it distinct from other sulfonyl fluorides and allows for specific applications in research and industry .
Propiedades
IUPAC Name |
4-bromofuran-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFO3S/c5-3-1-9-2-4(3)10(6,7)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLARRSUFEPMDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)Br)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

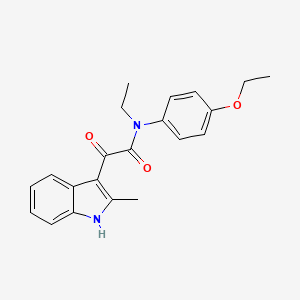
![3-(5-bromo-2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2981414.png)
![Ethyl 5-(3-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2981415.png)

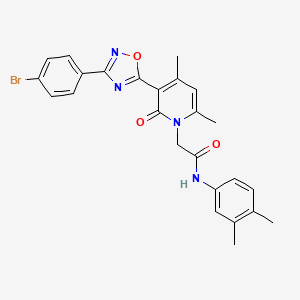


![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B2981424.png)
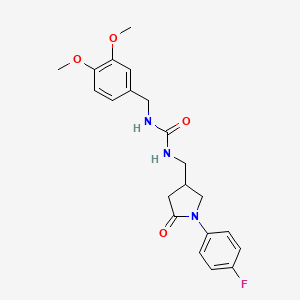
![N-(2,4-difluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2981427.png)
![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2981429.png)
